

5-fluorobenzofuran-2-carboxylic acid chemical properties

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Compound of Interest

Compound Name:	5-fluorobenzofuran-2-carboxylic Acid
Cat. No.:	B182059

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5-Fluorobenzofuran-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorobenzofuran-2-carboxylic acid is a fluorinated heterocyclic compound that belongs to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a fluorine atom into the benzofuran scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, influence its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known chemical properties of **5-fluorobenzofuran-2-carboxylic acid**, along with relevant experimental protocols and workflows for its synthesis and characterization.

Chemical Properties

The chemical properties of **5-fluorobenzofuran-2-carboxylic acid** are summarized below. It is important to note that while some experimental data is available, many of the listed properties are predicted values based on computational modeling.

Property	Value	Source
Molecular Formula	$C_9H_5FO_3$	[1]
Molecular Weight	180.13 g/mol	[1]
CAS Number	89197-62-6	[1]
Appearance	White solid	Predicted
Melting Point	Not available	-
Boiling Point	317.0 ± 22.0 °C (Predicted)	ChemicalBook
Density	1.463 ± 0.06 g/cm ³ (Predicted)	ChemicalBook
pKa	2.95 ± 0.30 (Predicted)	ChemicalBook
Solubility	Expected to be soluble in DMSO and DMF.	Based on analogs

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **5-fluorobenzofuran-2-carboxylic acid**. Currently, only the infrared (IR) spectrum is readily available in public databases. The expected characteristics for other spectroscopic techniques are inferred from the analysis of similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of **5-fluorobenzofuran-2-carboxylic acid** is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C-F stretch (around 1000-1400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **5-fluorobenzofuran-2-carboxylic acid** is not available in the searched literature, the expected chemical shifts and coupling constants can be predicted based on the structure and data from analogous compounds.

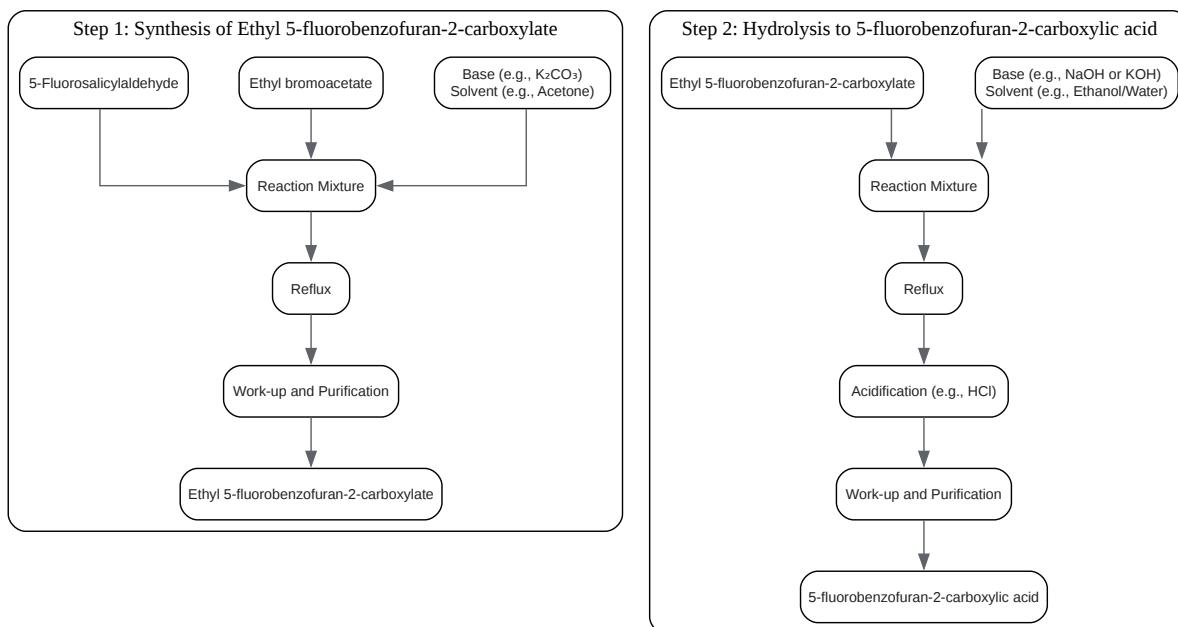
- ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the benzofuran ring system. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The fluorine atom will cause splitting of the signals of nearby protons.
- ^{13}C NMR: The carbon NMR spectrum will show signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-180 ppm. The carbon atoms attached to the fluorine and oxygen atoms will also have characteristic chemical shifts.

Mass Spectrometry (MS)

The mass spectrum of **5-fluorobenzofuran-2-carboxylic acid** would show a molecular ion peak (M^+) at $\text{m/z} = 180$. The fragmentation pattern would likely involve the loss of the carboxylic acid group (COOH , 45 Da) and other characteristic fragments of the benzofuran ring.

Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of **5-fluorobenzofuran-2-carboxylic acid** is not readily available in the public domain. However, a general synthetic approach can be inferred from the synthesis of structurally related compounds, such as 5-chlorobenzofuran-2-carboxylic acid. The following represents a plausible synthetic workflow.

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Caption: Plausible synthetic workflow for **5-fluorobenzofuran-2-carboxylic acid**.

Detailed Methodology (Hypothetical):

Step 1: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate

- To a solution of 5-fluorosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add a base, for example, anhydrous potassium carbonate (K_2CO_3 , 2-3 equivalents).

- To this stirred suspension, add ethyl bromoacetate (1.1-1.2 equivalents) dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain ethyl 5-fluorobenzofuran-2-carboxylate.

Step 2: Hydrolysis to **5-fluorobenzofuran-2-carboxylic acid**

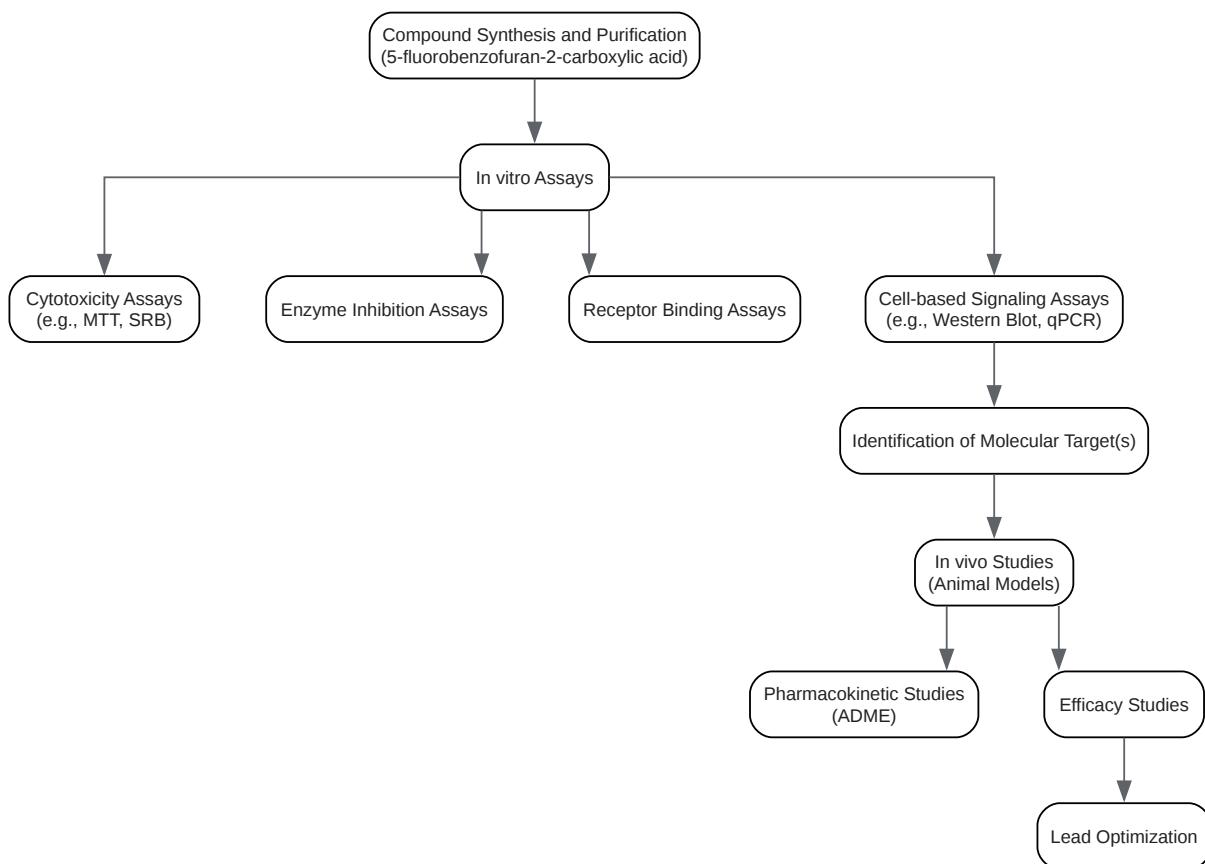
- Dissolve the ethyl 5-fluorobenzofuran-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
- Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents) to the reaction mixture.
- Heat the mixture to reflux and monitor the hydrolysis by TLC.
- After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 2N HCl) to precipitate the carboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield **5-fluorobenzofuran-2-carboxylic acid**.

Biological Activity and Signaling Pathways

The biological activities of benzofuran derivatives are diverse and well-documented.^[2] They have been investigated as anticancer, anti-inflammatory, and antimicrobial agents. The specific biological activity and mechanism of action of **5-fluorobenzofuran-2-carboxylic acid** are not

extensively studied. However, research on related fluorinated benzofuran compounds suggests potential anti-inflammatory and anticancer effects. For instance, some fluorinated benzofuran derivatives have been shown to inhibit the proliferation of cancer cells and suppress inflammatory responses.[2]

The precise signaling pathways modulated by **5-fluorobenzofuran-2-carboxylic acid** have not been elucidated. To provide a conceptual framework, a generalized workflow for evaluating the biological activity of a novel compound is presented below.



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Caption: General workflow for biological evaluation of a chemical compound.

Conclusion

5-Fluorobenzofuran-2-carboxylic acid is a promising scaffold for the development of new therapeutic agents. While a complete experimental characterization of its chemical and biological properties is still lacking in the public domain, this technical guide provides a summary of the available information and outlines the necessary experimental workflows for its further investigation. Future research should focus on obtaining detailed experimental data for its physicochemical properties, optimizing its synthesis, and elucidating its specific biological targets and mechanisms of action. This will be crucial for unlocking the full therapeutic potential of this and related fluorinated benzofuran derivatives.

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